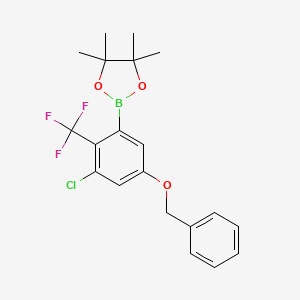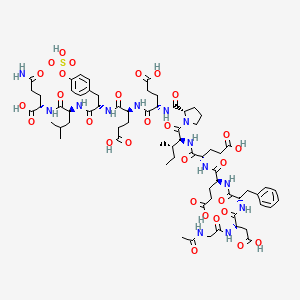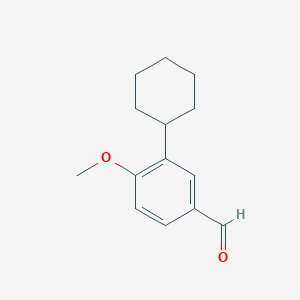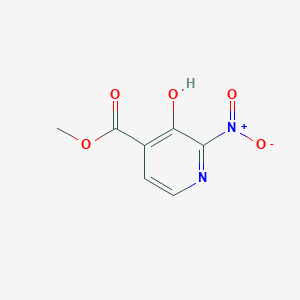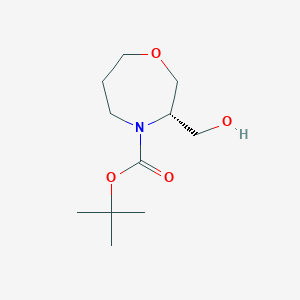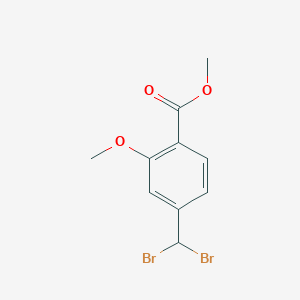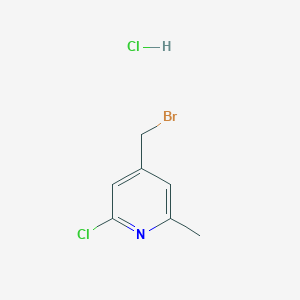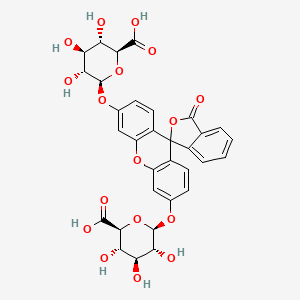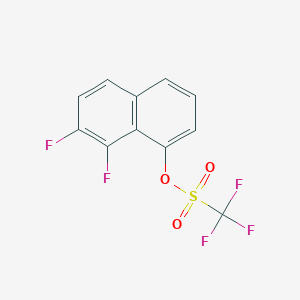
(7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate is a chemical compound with the molecular formula C11H5F5O3S and a molecular weight of 312.21 g/mol . It is a derivative of naphthalene, where the naphthalene ring is substituted with two fluorine atoms at the 7 and 8 positions and a trifluoromethanesulfonate group at the 1 position. This compound is known for its high reactivity and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate typically involves the reaction of 7,8-difluoro-1-naphthol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
7,8-Difluoro-1-naphthol+Trifluoromethanesulfonic anhydride→(7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions due to the presence of the trifluoromethanesulfonate group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted naphthalene derivatives.
Applications De Recherche Scientifique
(7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate involves the activation of the naphthalene ring through the electron-withdrawing effects of the trifluoromethanesulfonate group. This activation makes the compound highly reactive towards nucleophiles and other reagents. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthyl trifluoromethanesulfonate: Similar structure but lacks the fluorine substitutions at the 7 and 8 positions.
Phenyl trifluoromethanesulfonate: Contains a phenyl group instead of a naphthalene ring.
Uniqueness
(7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate is unique due to the presence of both the trifluoromethanesulfonate group and the fluorine substitutions on the naphthalene ring. This combination enhances its reactivity and makes it suitable for specific applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C11H5F5O3S |
|---|---|
Poids moléculaire |
312.21 g/mol |
Nom IUPAC |
(7,8-difluoronaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H5F5O3S/c12-7-5-4-6-2-1-3-8(9(6)10(7)13)19-20(17,18)11(14,15)16/h1-5H |
Clé InChI |
BYUZCJLEHZEEJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)C(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


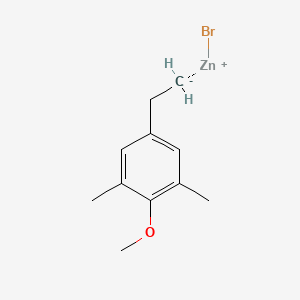


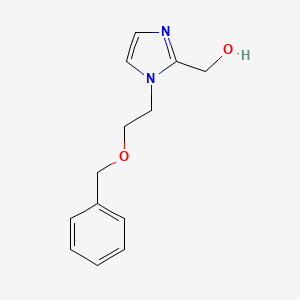
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)
